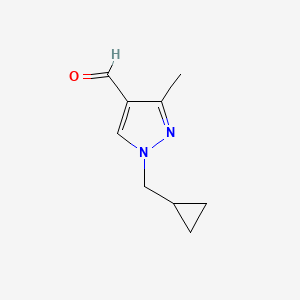![molecular formula C10H12N2O B13550214 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol](/img/structure/B13550214.png)
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This process can be carried out under mild conditions using common reagents such as sodium hydride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their efficiency and ability to produce a wide range of products in a single synthetic stage . These methods often utilize readily available starting materials and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions include ketones, reduced imidazo[1,2-a]pyridine derivatives, and substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their functional groups and overall properties.
Uniqueness
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group at the propan-2-ol position allows for unique interactions and reactions that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-imidazo[1,2-a]pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)8-7-11-9-5-3-4-6-12(8)9/h3-7,13H,1-2H3 |
InChI-Schlüssel |
CMSGPEKOURWEJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=C2N1C=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)




![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)




![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
amine](/img/structure/B13550188.png)

